Piperlongumine
Overview
Description
Piperlongumine is an amide alkaloid primarily found in the fruits and roots of the plant Piper longum L., commonly known as long pepper. This natural compound has garnered significant attention due to its potent activity against various cancer cell proliferations. This compound exhibits a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties .
Mechanism of Action
Piperlongumine, also known as Piplartine, is an alkaloid derived from long pepper . It has been extensively studied for its therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .
Target of Action
This compound’s primary targets include major inflammatory signaling cascades such as MAPK, NF-κB, and JAK/STAT . It also targets GSTO1, a major covalent target for cancer cell death induction . These targets play crucial roles in inflammation and cancer progression .
Mode of Action
This compound interacts with its targets, leading to a strong inhibitory effect on the major inflammatory signaling cascades . It also efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression . This results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It has a strong inhibitory effect on the MAPK, NF-κB, and JAK/STAT signaling cascades, which are major inflammatory signaling pathways . It also triggers various cellular and molecular apoptosis-related pathways, selectively targeting and killing cancer cells .
Pharmacokinetics
It is known that this compound’s bioavailability can be improved using drug packaging techniques based on nanotechnology .
Result of Action
The result of this compound’s action is a significant reduction in inflammation and cancer cell proliferation . It leads to apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression . In cancer cells, this compound’s action results in a significant inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
Piperlongumine has been extensively investigated for its observable therapeutic properties, particularly its anti-inflammatory action . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
This compound has demonstrated significant inhibitory effects on various cancer cell proliferation, including breast cancer . It influences multiple signaling pathways such as JAK2-STAT3 and PI3K/Akt/mTOR . It induces apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Dosage Effects in Animal Models
In animal models, this compound treatment has been shown to radically shrink glioblastoma tumors and extend life
Metabolic Pathways
It has been shown to have a strong inhibitory effect on major inflammatory signaling cascades , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlongumine can be synthesized via amidation of 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one . The reaction typically involves the use of methanol solution of hydrochloric acid (6.0 M) added dropwise and stirred at 0°C for 1 hour before concentrating in vacuo .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory methods with optimization for larger scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Piperlongumine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can be explored for derivative synthesis.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which are explored for enhanced biological activities .
Scientific Research Applications
Piperlongumine has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. .
Industry: Potential applications in the development of anti-cancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Piperine: Another alkaloid found in black pepper, known for its anti-inflammatory and anti-cancer properties.
Capsaicin: Found in chili peppers, exhibits similar anti-cancer activities through ROS generation.
Curcumin: A compound in turmeric, known for its anti-inflammatory and anti-cancer properties.
Uniqueness: Piperlongumine is unique due to its selective toxicity towards cancer cells and its ability to induce ROS generation specifically in these cells. This selective mechanism makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYUUZNAVQNPG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029762 | |
Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piplartine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20069-09-4 | |
Record name | Piperlongumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20069-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperlongumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperlongumine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERLONGUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piplartine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 °C | |
Record name | Piplartine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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